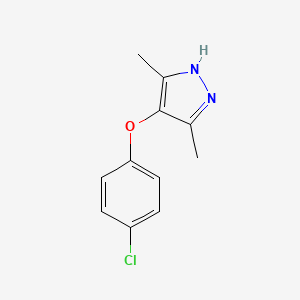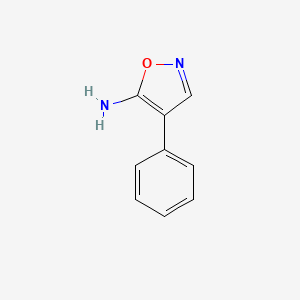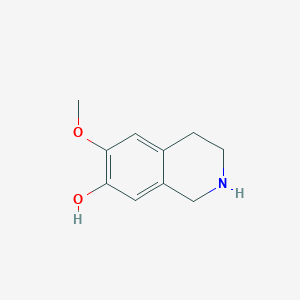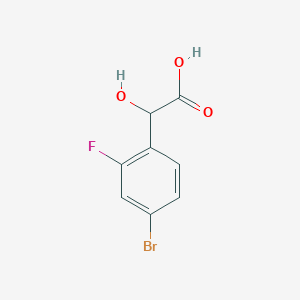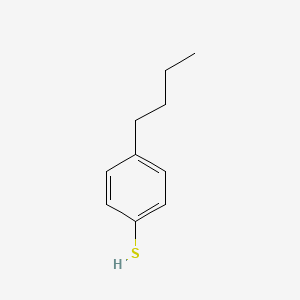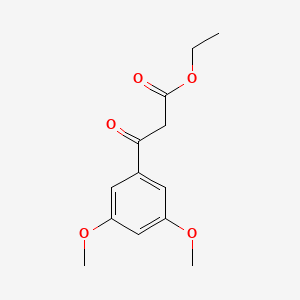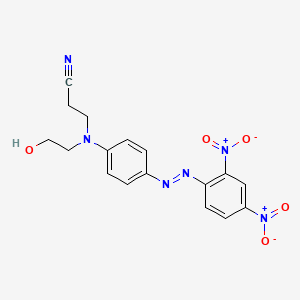
Disperse Red 97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure features an azo group, which is responsible for its characteristic color, and a nitrile group, which contributes to its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile typically involves a multi-step process One common method starts with the diazotization of 2,4-dinitroaniline, followed by coupling with N-(2-hydroxyethyl)anilineThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors with precise control over reaction parameters. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. High-performance liquid chromatography (HPLC) and other analytical techniques are used to monitor the reaction progress and ensure product quality.
化学反応の分析
Types of Reactions
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include various amines, nitriles, and other substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science.
科学的研究の応用
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A complex compound with different functional groups and uses.
Uniqueness
What sets 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile apart is its unique combination of an azo group and a nitrile group, which gives it distinctive chemical properties and a wide range of applications. Its vibrant color and reactivity make it particularly valuable in the dye and pigment industry.
特性
CAS番号 |
81367-85-3 |
|---|---|
分子式 |
C17H16N6O5 |
分子量 |
384.3 g/mol |
IUPAC名 |
3-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16N6O5/c18-8-1-9-21(10-11-24)14-4-2-13(3-5-14)19-20-16-7-6-15(22(25)26)12-17(16)23(27)28/h2-7,12,24H,1,9-11H2 |
InChIキー |
DUZMRELVADTXFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
正規SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Key on ui other cas no. |
81367-85-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(2-Pyridylsulfonyl)methyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1597916.png)
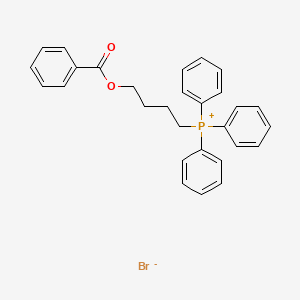
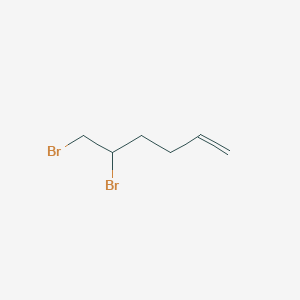
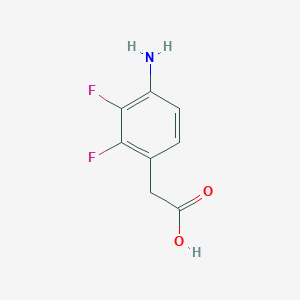
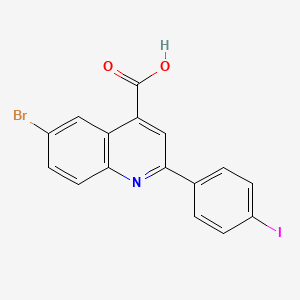
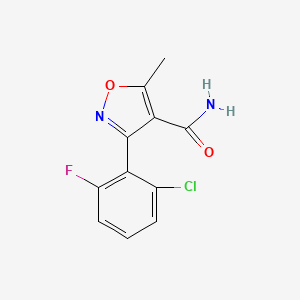
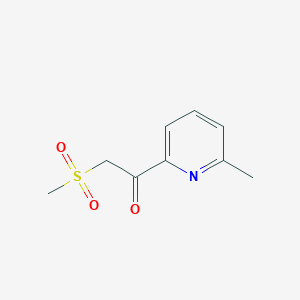
![N'-hydroxy-2-{[3-(trifluoromethyl)pyridin-2-yl]thio}ethanimidamide](/img/structure/B1597926.png)
